9-(2-Nitrovinyl)anthracene is a derivative of anthracene characterized by the presence of a nitrovinyl group at the 9-position of the anthracene ring system. This compound exhibits unique optical properties, particularly fluorescence, which makes it valuable in various applications including chemical sensing and biological studies. The molecular structure can be represented as follows:
The compound's ability to undergo various
Research indicates that 9-(2-nitrovinyl)anthracene possesses notable biological activity, particularly in its antiproliferative effects against cancer cells. For instance, it has been reported to have IC50 values as low as 0.17 μM against chronic lymphocytic leukemia cell lines, demonstrating its potential as a therapeutic agent . Additionally, its ability to selectively bind to bisulfite ions highlights its applicability in biochemical assays.
The synthesis of 9-(2-nitrovinyl)anthracene typically involves several steps:
For example, the synthesis may follow this general pathway:
textAnthracene + Ylide → 9-(2-Nitrovinyl)anthracene + Byproducts
The applications of 9-(2-nitrovinyl)anthracene are diverse:
Interaction studies involving 9-(2-nitrovinyl)anthracene focus on its binding affinities and reactivity with various biological molecules and ions. Notably, it has been studied for its interaction with bisulfite ions, where it exhibits selective fluorescence enhancement upon binding. This property is leveraged for detecting bisulfite levels in biological samples and environmental monitoring .
Several compounds share structural similarities with 9-(2-nitrovinyl)anthracene. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Feature | Unique Property |
---|---|---|
9-Anthraldehyde | Aldehyde group at position 9 | Used primarily in organic synthesis |
9-Nitroanthracene | Nitro group at position 9 | Exhibits potent photophysical properties |
9-(Phenylethenyl)anthracene | Phenylethenyl group at position 9 | Exhibits strong fluorescence; used in OLEDs |
9-(Vinyl)anthracene | Vinyl group at position 9 | Less reactive compared to nitrovinyl derivatives |
The uniqueness of 9-(2-nitrovinyl)anthracene lies in its combination of strong fluorescence and biological activity, making it particularly valuable for both analytical and therapeutic applications.
9-(2-Nitrovinyl)anthracene (C₁₆H₁₁NO₂) is a nitro-substituted anthracene derivative with a conjugated nitrovinyl group at the 9-position. Its unique electronic structure confers remarkable photophysical and electrochemical properties, making it valuable in diverse scientific domains. The compound’s fluorescence enhancement upon interaction with bisulfite anions enables its use as a chemosensor in environmental and biochemical assays. In medicinal chemistry, derivatives exhibit potent antiproliferative effects against chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma, with IC₅₀ values as low as 0.17 μM. Additionally, its π-conjugated system facilitates applications in organic electronics, such as photon upconversion and triplet-triplet annihilation processes.
The synthesis of 9-(2-nitrovinyl)anthracene was first reported in 2015 via Henry-Knoevenagel condensation, yielding a fluorescent probe for bisulfite detection. Subsequent advancements in 2020 utilized Diels-Alder reactions to create ethanoanthracene derivatives, demonstrating cytotoxicity in lymphoma cell lines. By 2023, structural modifications, including halogen and alkyl substitutions, enhanced its anticancer activity, with single-crystal X-ray studies confirming stereochemical configurations. Recent research has expanded its utility into photodynamic therapy and organic light-emitting diodes (OLEDs), underscoring its versatility.
IUPAC Name: 9-(2-Nitroethenyl)anthracene
Molecular Formula: C₁₆H₁₁NO₂
Molecular Weight: 249.26 g/mol
Structural Features:
This review synthesizes current knowledge on 9-(2-nitrovinyl)anthracene, focusing on:
9-(2-Nitrovinyl)anthracene is an organic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 grams per mole [1] [2] [3]. The compound consists of an anthracene core structure substituted at the 9-position with a 2-nitrovinyl group, creating a conjugated system that extends the electronic delocalization beyond the basic anthracene framework [1] [6]. The molecule exhibits a planar anthracene backbone with the nitrovinyl substituent positioned at the central carbon of the anthracene ring system [3] [6].
The structural configuration features a vinyl linkage between the anthracene nucleus and the nitro group, with the double bond connecting the anthracene 9-position to a carbon atom that subsequently bonds to the nitro functionality [1] [3]. This arrangement creates an extended π-conjugated system that significantly influences the compound's electronic and optical properties [14]. The nitrovinyl substituent introduces both electron-withdrawing characteristics through the nitro group and additional conjugation through the vinyl linkage [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₁NO₂ | [1] [2] [3] |
Molecular Weight | 249.26 g/mol | [1] [2] [3] |
Chemical Abstracts Service Registry Number | 58349-77-2 | [1] [3] [6] |
International Union of Pure and Applied Chemistry Standard InChIKey | GYOMWYPUMGJROJ-MDZDMXLPSA-N | [3] [6] |
The compound exists predominantly in the (E)-configuration, where the nitro group and the anthracene nucleus are positioned on opposite sides of the vinyl double bond [1] [3] [14]. This geometric isomerism is designated by the (E)-prefix, indicating the entgegen configuration according to Cahn-Ingold-Prelog priority rules [6]. The (E)-isomer represents the thermodynamically favored form due to reduced steric hindrance between the bulky anthracene moiety and the nitro group [14].
Crystallographic studies of related compounds have confirmed the exclusive formation of the (E)-isomer in synthetic preparations, with nuclear magnetic resonance spectroscopy providing definitive evidence for this stereochemical assignment [14]. The (E)-configuration is stabilized through minimization of steric interactions and optimal orbital overlap within the conjugated system [14]. X-ray crystallographic analysis has revealed that the vinyl double bond maintains a trans conformation with dihedral angles that optimize both electronic conjugation and structural stability [17].
The stereochemical preference for the (E)-isomer has been confirmed through multiple analytical techniques, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, which clearly distinguish between the possible geometric isomers [14]. The chemical shift patterns and coupling constants observed in nuclear magnetic resonance spectra are consistent with the (E)-configuration, showing characteristic vinyl proton signals that confirm the trans arrangement [14].
9-(2-Nitrovinyl)anthracene exhibits distinctive physical characteristics that reflect its aromatic nitro compound classification [3] [8] [12]. The compound presents as a crystalline solid with a melting point of 142 degrees Celsius, as determined through differential scanning calorimetry measurements [3]. The material demonstrates thermal stability under standard storage conditions but requires controlled temperature storage between 2 and 8 degrees Celsius to maintain chemical integrity [8] [12].
The compound displays characteristic coloration ranging from yellow to orange in its crystalline form, attributable to the extended conjugation between the anthracene nucleus and the nitrovinyl substituent [8]. The molecular density and other fundamental physical parameters align with typical values observed for substituted anthracene derivatives, reflecting the influence of the nitrovinyl substitution on the overall molecular packing and intermolecular interactions [3].
Physical Parameter | Value | Measurement Condition | Reference |
---|---|---|---|
Melting Point | 142°C | Standard atmospheric pressure | [3] |
Storage Temperature | 2-8°C | Recommended for stability | [8] [12] |
Physical State | Crystalline solid | Room temperature | [8] [12] |
Appearance | Yellow to orange crystals | Visual observation | [8] |
The spectroscopic profile of 9-(2-Nitrovinyl)anthracene reveals distinctive features arising from the interaction between the anthracene chromophore and the nitrovinyl substituent [21] [22]. Mass spectrometric analysis under electron ionization conditions produces a characteristic fragmentation pattern with the molecular ion peak at mass-to-charge ratio 249, corresponding to the molecular weight of the compound [21]. The fragmentation behavior follows typical patterns observed for nitroaromatic compounds, with loss of the nitro group and subsequent aromatic rearrangements [21].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance spectra showing characteristic signals for the anthracene aromatic protons in the 7.5 to 8.5 parts per million region [14]. The vinyl protons appear as distinct multiplets, with the proton adjacent to the anthracene nucleus typically observed around 7.8 parts per million and the proton adjacent to the nitro group appearing at approximately 8.2 parts per million [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected aromatic carbon signals along with the characteristic vinyl carbon resonances [14].
Infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of both the aromatic anthracene system and the nitrovinyl functionality [18] [22]. The nitro group displays typical asymmetric and symmetric stretching vibrations around 1550 and 1350 wavenumbers respectively, while the aromatic carbon-carbon stretching modes appear in the 1600 to 1500 wavenumber region [18] [22]. The vinyl carbon-carbon double bond stretching typically appears around 1640 wavenumbers, providing additional confirmation of the structural assignment [22].
The solubility characteristics of 9-(2-Nitrovinyl)anthracene reflect the balance between the hydrophobic anthracene core and the polar nitrovinyl substituent [10]. The compound exhibits limited aqueous solubility, consistent with the general behavior of anthracene derivatives, which typically demonstrate solubilities in the microgram per liter range in water [10]. The introduction of the nitrovinyl group slightly enhances polar solvent compatibility compared to unsubstituted anthracene while maintaining substantial solubility in organic solvents [10].
Organic solvent solubility follows predictable patterns based on polarity matching, with good solubility observed in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate [7]. The compound shows enhanced solubility in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide compared to simple anthracene, attributable to the polar nitro functionality [7]. Nonpolar hydrocarbon solvents provide moderate solubility, intermediate between simple anthracene and more highly functionalized anthracene derivatives [10].
The electronic structure of 9-(2-Nitrovinyl)anthracene is characterized by extended π-conjugation that encompasses both the anthracene nucleus and the nitrovinyl substituent [13] [14]. The molecular orbital configuration involves the interaction of the anthracene π-system with the electron-withdrawing nitrovinyl group, creating a donor-acceptor chromophore with distinctive electronic properties [13]. The highest occupied molecular orbital primarily resides on the anthracene portion of the molecule, while the lowest unoccupied molecular orbital shows significant density on the nitrovinyl substituent [13].
The electronic configuration results in a reduced energy gap between the highest occupied and lowest unoccupied molecular orbitals compared to unsubstituted anthracene, leading to bathochromic shifts in the electronic absorption spectrum [13]. This electronic structure modification is responsible for the compound's enhanced reactivity in photochemical processes and its distinctive optical properties [11] [14]. The molecular orbital calculations indicate substantial charge transfer character in the excited states, with electron density migration from the anthracene donor to the nitrovinyl acceptor upon electronic excitation [13].
Density functional theory calculations reveal that the molecular orbital coefficients are distributed across the entire conjugated system, with particular concentration at the 9-position of anthracene and the vinyl carbon atoms [13]. The electronic structure exhibits characteristics typical of push-pull chromophores, where electron-donating and electron-withdrawing groups create an asymmetric distribution of electron density [13] [14].
Crystallographic investigations of 9-(2-Nitrovinyl)anthracene and related compounds have provided detailed insights into the solid-state molecular arrangement and intermolecular interactions [14] [17]. Single crystal X-ray diffraction studies confirm the (E)-configuration of the nitrovinyl group and reveal the precise geometric parameters of the molecular structure [14] [17]. The anthracene nucleus maintains its characteristic planar geometry with minimal deviation from planarity, while the nitrovinyl substituent adopts a coplanar arrangement that maximizes conjugative interaction [14] [17].
The crystal packing is dominated by π-π stacking interactions between anthracene rings, with typical centroid-to-centroid distances of approximately 3.7 Angstroms [17]. Additional stabilization arises from carbon-hydrogen to oxygen hydrogen bonding interactions involving the nitro group oxygen atoms and anthracene hydrogen atoms [17]. The molecular arrangement in the crystal lattice reflects a balance between maximizing aromatic stacking interactions and accommodating the steric requirements of the nitrovinyl substituents [14] [17].
Bond length analysis reveals that the carbon-carbon double bond in the vinyl group measures approximately 1.34 Angstroms, consistent with typical alkene bond lengths [14] [23]. The carbon-nitrogen bond distance to the nitro group ranges from 1.45 to 1.48 Angstroms, indicating partial single bond character with limited resonance interaction due to the geometric constraints of the system [23]. The anthracene carbon-carbon bond lengths show subtle variations from those in unsubstituted anthracene, reflecting the electronic influence of the nitrovinyl substituent [23] [24].